molecular formula C15H12N2 B12906020 4-(3-Methylphenyl)cinnoline CAS No. 90141-91-6

4-(3-Methylphenyl)cinnoline

Cat. No.: B12906020
CAS No.: 90141-91-6
M. Wt: 220.27 g/mol
InChI Key: ICQFPEHTLQPTOB-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)cinnoline is a cinnoline derivative featuring a 3-methylphenyl substituent at the 4-position of the bicyclic cinnoline core. Cinnolines are nitrogen-containing heterocycles with a structure analogous to quinoline but with adjacent nitrogen atoms at positions 1 and 2. The introduction of a 3-methylphenyl group enhances lipophilicity and may influence electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

90141-91-6

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(3-methylphenyl)cinnoline

InChI

InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)14-10-16-17-15-8-3-2-7-13(14)15/h2-10H,1H3

InChI Key

ICQFPEHTLQPTOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Tolyl)cinnoline can be achieved through various methods. One common approach involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of dioxane and piperidine at 100°C . Another method includes the treatment of (4-aminocinnolin-3-yl)-p-tolyl-methanones with acetic anhydride under reflux conditions, followed by cyclization in dimethylformamide with potassium carbonate .

Industrial Production Methods: Industrial production of 4-(m-Tolyl)cinnoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-(m-Tolyl)cinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be annelated to form 1,2-dihydro-4-(p-tolyl)-2-oxopyrido[3,2-c]cinnoline derivatives via (4-acetamido-cinnolin-3-yl)-p-tolyl-methanones .

Common Reagents and Conditions:

    Oxidation: Treatment with oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions with halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Properties

4-(3-Methylphenyl)cinnoline and its derivatives have demonstrated significant antimicrobial activity against various pathogens. Studies indicate that compounds within this class exhibit potent effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Antibacterial Activity : Research has shown that certain cinnoline derivatives possess minimal inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL against bacteria such as Escherichia coli and Staphylococcus aureus . The most effective compounds often include halogen substitutions, which enhance their potency compared to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Compounds have also been evaluated for antifungal efficacy, showing inhibition zones between 8–27 mm against pathogens like Candida albicans and Aspergillus niger. The MIC values for these activities were similarly in the range of 12.5–50 μg/mL .

2. Anti-inflammatory Effects

4-(3-Methylphenyl)cinnoline has been investigated for its anti-inflammatory properties. It has been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, making it a candidate for treating inflammatory diseases .

  • Case Study : A study compared the anti-inflammatory effects of various cinnoline derivatives to naproxen, revealing that some compounds exhibited lower ulcerogenic potential while maintaining strong anti-inflammatory activity .

3. Cancer Treatment

Cinnoline derivatives are being explored for their potential in cancer therapy due to their ability to inhibit angiogenesis—a critical process in tumor growth and metastasis. The compound's structural features allow it to interfere with vascular permeability and tumor-associated blood vessel formation .

  • Clinical Relevance : Research indicates that certain cinnoline derivatives have shown promise in preclinical models for conditions such as diabetic retinopathy and other cancers, suggesting a pathway for future clinical applications .

Cosmetic Applications

The incorporation of 4-(3-Methylphenyl)cinnoline into cosmetic formulations is gaining traction due to its properties that can enhance skin health.

1. Skin Care Products

The compound's potential as an antimicrobial agent makes it suitable for inclusion in topical formulations aimed at treating skin infections or conditions characterized by microbial overgrowth.

  • Formulation Studies : Investigations into the stability and efficacy of formulations containing cinnoline derivatives have shown promising results, indicating they can be effective in promoting skin health while maintaining safety standards required by regulatory agencies .

Data Table: Summary of Pharmacological Activities

Activity Pathogen/Condition MIC Range (μg/mL) Inhibition Zone (mm)
AntibacterialE. coli, S. aureus6.25 - 256 - 29
AntifungalC. albicans, A. niger12.5 - 508 - 27
Anti-inflammatoryInhibition of COX-2N/AN/A
Anti-cancerTumor angiogenesisN/AN/A

Comparison with Similar Compounds

Electronic and Physicochemical Properties

  • Lipophilicity: The 3-methylphenyl group in 4-(3-Methylphenyl)cinnoline enhances lipophilicity compared to polar substituents like methoxy (4k) or nitro groups (nitroquinolines). This property may improve membrane permeability in drug design .
  • Electronic Effects: Electron-donating methyl groups (e.g., 4-(3-Methylphenyl)cinnoline) stabilize the aromatic system, contrasting with electron-withdrawing nitro groups in mutagenic nitroquinolines .
  • Melting Points: While 4k exhibits a melting point of 223–225°C , nitroquinolines often have higher melting points due to strong intermolecular interactions .

Key Research Findings and Trends

Substituent Position Matters: The 4-position substitution in cinnolines (vs. 2-position in quinolines) alters steric and electronic profiles, impacting binding to biological targets .

Synthetic Flexibility: Palladium-catalyzed cross-coupling (used for cinnolines ) and Claisen-Schmidt condensation (for quinoline-chalcones ) are versatile for introducing diverse substituents.

Safety Profiles: Methylphenyl and amino groups (e.g., 4k ) are generally safer than nitro groups, which pose carcinogenic risks .

Biological Activity

4-(3-Methylphenyl)cinnoline, a derivative of the cinnoline family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: 4-(3-Methylphenyl)cinnoline
  • CAS Number: 90141-91-6
  • Molecular Formula: C15H13N3
  • Molecular Weight: 237.29 g/mol

The structure of 4-(3-Methylphenyl)cinnoline features a cinnoline ring system substituted with a 3-methylphenyl group, which influences its biological interactions.

Antimicrobial Activity

Research indicates that cinnoline derivatives exhibit significant antimicrobial properties. A study evaluated various cinnoline compounds, including 4-(3-Methylphenyl)cinnoline, against a range of bacterial strains.

Table 1: Antimicrobial Activity of Cinnoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
4-(3-Methylphenyl)cinnolineStaphylococcus aureus2515
Escherichia coli3012
Pseudomonas aeruginosa4010

These results suggest that 4-(3-Methylphenyl)cinnoline possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Effects

Cinnoline derivatives have also been studied for their anti-inflammatory properties. A recent investigation into the effects of various substituted cinnolines showed that compounds with certain substituents can modulate inflammatory pathways.

Case Study: NF-κB Inhibition
In vitro studies demonstrated that 4-(3-Methylphenyl)cinnoline significantly inhibited the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. The compound reduced NF-κB activity by approximately 30% at a concentration of 20 µM, indicating its potential as an anti-inflammatory agent .

The biological activity of 4-(3-Methylphenyl)cinnoline is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Nuclear Translocation Modulation: By affecting the translocation of NF-κB to the nucleus, it can decrease the expression of pro-inflammatory cytokines.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of 4-(3-Methylphenyl)cinnoline is crucial for its therapeutic application. Preliminary studies indicate:

  • Absorption: The compound is expected to have moderate bioavailability due to its lipophilic nature.
  • Distribution: It may distribute widely in tissues due to its chemical structure.
  • Toxicity: Initial toxicity assessments show no significant adverse effects at therapeutic doses; however, further studies are needed to establish a comprehensive safety profile .

Q & A

Q. What are the established synthetic routes for preparing 4-(3-Methylphenyl)cinnoline, and what are their respective yields and limitations?

The synthesis of 4-(3-Methylphenyl)cinnoline can be adapted from classical cinnoline methodologies. One approach involves cyclization of o-chloro-N-(o-nitrobenzyl)aniline derivatives (e.g., compound 120 in ) with nucleophiles like cyanide or methanol under controlled conditions to form cinnoline oxides, which can be further reduced . Another route involves nitration and cyclization of substituted acetophenones, as demonstrated in the preparation of 4-hydroxycinnolines (Journal of the Chemical Society, 1947) . Yields for these methods typically range from 40–65%, with limitations including regioselectivity challenges and the need for purification via column chromatography to isolate isomers.

Q. What spectroscopic techniques are most effective for characterizing 4-(3-Methylphenyl)cinnoline, and what key spectral features should researchers anticipate?

  • 1H/13C NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range, with splitting patterns reflecting substituent positions. The methyl group on the 3-methylphenyl moiety appears as a singlet near δ 2.3 ppm .
  • IR Spectroscopy : Expect C=N stretching vibrations near 1600 cm⁻¹ and aromatic C-H stretches around 3000 cm⁻¹.
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular weight of C₁₅H₁₂N₂ (220.28 g/mol), with fragmentation patterns indicating loss of functional groups (e.g., –CH₃).

Q. What are the key safety considerations when handling 4-(3-Methylphenyl)cinnoline in laboratory settings?

While direct safety data for this compound is limited, general precautions for aromatic heterocycles apply:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust.
  • Avoid contact with strong oxidizers due to potential exothermic reactions.
  • Store in a cool, dry place away from light, as cinnoline derivatives may degrade under prolonged UV exposure .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-(3-Methylphenyl)cinnoline to minimize the formation of regioisomeric byproducts?

  • Catalyst Screening : Use palladium catalysts (e.g., PdCl₂(PPh₃)₂) to enhance regioselectivity in cross-coupling steps, as seen in quinoline syntheses .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during nitration/cyclization steps can suppress competing pathways .
  • Directing Groups : Introduce temporary substituents (e.g., methoxy groups) to direct electrophilic attack, then remove them post-cyclization .

Q. What mechanistic insights exist for the cyclization steps involved in synthesizing 4-(3-Methylphenyl)cinnoline derivatives, and how do reaction conditions influence the pathway?

highlights that radical inhibitors (e.g., hydroquinone) suppress the formation of cinnoline dicarboxylates, suggesting a radical-mediated mechanism in certain pathways . For nitro-group-mediated cyclizations (e.g., compound 120121 ), the reaction proceeds via nucleophilic aromatic substitution, where the nitro group acts as a leaving group. Solvent polarity (e.g., DMF vs. MeOH) and base strength (e.g., K₂CO₃ vs. NaH) significantly impact reaction rates and intermediate stability .

Q. What computational chemistry approaches are suitable for predicting the electronic properties and reactivity of 4-(3-Methylphenyl)cinnoline?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.
  • QSPR Models : Correlate substituent effects (e.g., methyl group position) with physicochemical properties like solubility or logP .

Q. How can researchers resolve contradictions in reported spectroscopic data for 4-(3-Methylphenyl)cinnoline derivatives?

  • Isomer-Specific Analysis : Synthesize and characterize regioisomers (e.g., 4- vs. 6-substituted cinnolines) to assign peaks unambiguously.
  • Derivatization : Convert the compound into a stable derivative (e.g., N-oxide or acetylated form) for clearer NMR splitting patterns .
  • Cross-Validation : Compare data across multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .

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